[(Biphenyl-4-carbonyl)-amino]-acetic acid
Overview
Description
“[(Biphenyl-4-carbonyl)-amino]-acetic acid” is a compound with the molecular formula C15H13NO31. It has a molecular weight of 255.27 g/mol1. The compound is also known by other synonyms such as “75446-59-2”, “2-[(4-phenylbenzoyl)amino]acetic acid”, and "2-[(4-phenylphenyl)formamido]acetic acid"1.
Synthesis Analysis
The synthesis of “[(Biphenyl-4-carbonyl)-amino]-acetic acid” is not explicitly mentioned in the search results. However, related compounds such as biphenyl-4-carboxylic acid can be synthesized from various building blocks2. More specific synthesis methods for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” might be found in specialized literature or patent databases.Molecular Structure Analysis
The InChI string for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” is InChI=1S/C15H13NO3/c17-14(18)10-16-15(19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18)
1. The Canonical SMILES string is C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O
1.
Chemical Reactions Analysis
The specific chemical reactions involving “[(Biphenyl-4-carbonyl)-amino]-acetic acid” are not provided in the search results. However, related reactions such as the Birch reduction3 could potentially be relevant, depending on the context.Physical And Chemical Properties Analysis
“[(Biphenyl-4-carbonyl)-amino]-acetic acid” has several computed properties. It has a molecular weight of 255.27 g/mol, an XLogP3 of 2.9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 31. It also has a rotatable bond count of 41.Scientific Research Applications
Cyclopeptides and Structural Conformations : Biphenyl-containing pseudo-amino acids, closely related to [(Biphenyl-4-carbonyl)-amino]-acetic acid, have been used as rigid spacers in the backbone of cyclic peptides. These compounds, such as 2′-(aminomethyl)biphenyl-2-acetic acid, contribute to the formation of specific conformations like antiparallel β-sheet structures in cyclopeptides (Brandmeier, Sauer, & Feigel, 1994).
Synthesis and Structural Analysis : Biphenyl-4,4′-diacetic acid, a derivative of biphenyl acetic acid, has been synthesized and characterized. This compound shows interesting structural properties, including intermolecular hydrogen bonding and considerable thermal stability, making it significant in material science and chemistry (Sienkiewicz-Gromiuk et al., 2014).
Peptide and Polymer Synthesis : Studies have focused on synthesizing poly(amido-amine)s carrying primary amino groups as side substituents using biphenyl acetic acid derivatives. These polymers have potential applications in drug delivery and as carriers for carboxylated drugs (Malgesini, Verpilio, Duncan, & Ferruti, 2003).
Catalysis in Chemical Reactions : Biphenyl-based axially chiral amino acids, related to biphenyl acetic acid, have been used as catalysts in chemical reactions like asymmetric aldol reactions, showcasing the utility of biphenyl derivatives in organic synthesis (Kano, Tokuda, & Maruoka, 2006).
Antifungal and Anti-leishmanial Effects : Research has been conducted on the synthesis of derivatives of biphenyl acetic acid and their biological activities. These studies highlight the potential of these compounds in pharmacological and medicinal applications, such as their anti-fungal and anti-leishmanial effects (Khan et al., 2011).
Tyrosinase Inhibition for Pharmaceutical Applications : Novel biphenyl ester derivatives have been synthesized and evaluated for their tyrosinase inhibitory activities. These compounds, which are structurally related to biphenyl acetic acid, have shown significant potential in pharmaceutical applications, particularly in treatments related to tyrosinase activity (Kwong et al., 2017).
Safety And Hazards
The specific safety and hazard information for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” is not provided in the search results. It’s recommended to refer to material safety data sheets (MSDS) or similar resources for detailed safety information.
Future Directions
The future directions for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” are not specified in the search results. The potential applications and research directions would depend on the properties of this compound and the specific field of study.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, it’s recommended to refer to specialized literature and databases.
properties
IUPAC Name |
2-[(4-phenylbenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)10-16-15(19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXSDFBYVYUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294542 | |
Record name | [(biphenyl-4-carbonyl)-amino]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Biphenyl-4-carbonyl)-amino]-acetic acid | |
CAS RN |
75446-59-2 | |
Record name | 75446-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(biphenyl-4-carbonyl)-amino]-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(4-phenylphenyl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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